molecular formula C12H9NO3 B096009 (1,1'-Biphenyl)-3-ol, 4-nitro- CAS No. 18062-89-0

(1,1'-Biphenyl)-3-ol, 4-nitro-

Cat. No. B096009
CAS RN: 18062-89-0
M. Wt: 215.2 g/mol
InChI Key: HYPKGPVDQYUOSV-UHFFFAOYSA-N
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Description

(1,1'-Biphenyl)-3-ol, 4-nitro- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-nitro-3-(phenylmethoxy)phenol and is a derivative of biphenyl. In

Mechanism Of Action

The mechanism of action of (1,1'-Biphenyl)-3-ol, 4-nitro- is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the replication and transcription of DNA and RNA. This leads to the inhibition of cell growth and division, making it effective against cancer cells and infectious agents.

Biochemical And Physiological Effects

Studies have shown that (1,1'-Biphenyl)-3-ol, 4-nitro- has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. Additionally, it has been shown to have antioxidant properties and could be used in the development of new antioxidants.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (1,1'-Biphenyl)-3-ol, 4-nitro- in lab experiments is its potent antimicrobial and antiviral activity. This makes it a valuable tool in the study of infectious diseases. Additionally, its anticancer properties make it a potential candidate for the development of new cancer drugs.
However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is its toxicity. It has been found to be toxic to human cells at high concentrations, which could limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research on (1,1'-Biphenyl)-3-ol, 4-nitro-. One potential direction is the development of new drugs based on this compound. Its antimicrobial, antiviral, and anticancer properties make it a promising candidate for drug development.
Another future direction is the study of its mechanism of action. Further research is needed to fully understand how this compound works at the molecular level. This could lead to the development of more effective drugs and therapies.
Finally, the potential use of (1,1'-Biphenyl)-3-ol, 4-nitro- as an antioxidant should be explored further. Its antioxidant properties could make it a valuable tool in the prevention and treatment of various diseases associated with oxidative stress.
Conclusion
In conclusion, (1,1'-Biphenyl)-3-ol, 4-nitro- is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in drug development and disease prevention and treatment.

Scientific Research Applications

(1,1'-Biphenyl)-3-ol, 4-nitro- has potential applications in various scientific research fields. One of the main applications of this compound is in the development of new drugs. It has been found to exhibit antimicrobial and antiviral activity, making it a potential candidate for the treatment of infectious diseases. Additionally, it has been shown to have anticancer properties and could be used in the development of new cancer drugs.

properties

CAS RN

18062-89-0

Product Name

(1,1'-Biphenyl)-3-ol, 4-nitro-

Molecular Formula

C12H9NO3

Molecular Weight

215.2 g/mol

IUPAC Name

2-nitro-5-phenylphenol

InChI

InChI=1S/C12H9NO3/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H

InChI Key

HYPKGPVDQYUOSV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])O

Other CAS RN

18062-89-0

solubility

1.39e-04 M

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-phenyl phenol (2 g, 11 mmol) in acetic acid was treated with concentrated nitric acid drop-wise until all starting material was consumed. The solution was partitioned between water and methylene chloride. The organic phase was separated and the aqueous phase was extracted once more with methylene chloride. The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by silica gel chromatography (ethyl acetate/hexanes) to afford desired (1.2 g, 50%). 1H NMR (CDCl3): d 10.65(s, 1H), 8.18 (d, 1H, J=10.0 Hz), 7.65 (d, 2H, J=6.0 Hz), 7.49 (m, 3H), 7.34 (s, 1H), 7.10 (d, 1H, J=10.0 Hz).
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2 g
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Synthesis routes and methods II

Procedure details

9.3 g (40 mmol) of 4-chloro-2-(ethoxymethoxy)-1-nitrobenzene from step A and 7.3 g (60 mmol) of phenylboric acid were dissolved in 170 mL of toluene under nitrogen. Then, 0.1 g (0.5 mmol) of palladium acetate, 0.35 g (1 mmol) of 2-(dicyclohexylphosphino)biphenyl and 15 g of tripotassium phosphate were added, and the reaction mixture was heated to 80° C. At the end of the reaction, the reaction mixture was poured into 100 mL of ethyl acetate and the organic phase was extracted with dilute sodium hydroxide solution and then dried over magnesium sulfate. The solvent was distilled off in a rotary evaporator, and the residue was purified on silica gel with hexane/ethyl acetate (9:1). The resulting product dissolved in 50 mL of ethanol was heated to 50° C. 80 mL of a 2.9-molar ethanolic hydrochloric acid solution was then added dropwise after which the reaction mixture was cooled to 0° C. The precipitate was filtered off, washed twice with 20-mL portions of ethanol and then dried. This gave 9.35 g of 4-nitro-1,1′-biphenyl-3-ol.
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9.3 g
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7.3 g
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170 mL
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15 g
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100 mL
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